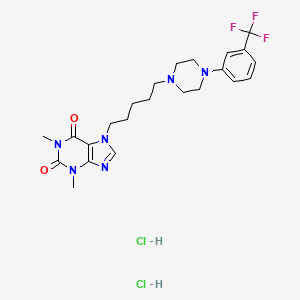
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dihydroindenyl group, and a diphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a suitable indenyl precursor under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with diphenylacetic acid or its derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale research and industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Applications De Recherche Scientifique
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mécanisme D'action
The mechanism by which N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The indenyl and diphenylacetamide moieties contribute to the compound’s overall stability and reactivity, facilitating its interaction with enzymes and receptors involved in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1R,2S)-2-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
- N-((1R,2S)-2-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
Uniqueness
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its methoxy and chlorophenyl analogs.
Propriétés
Formule moléculaire |
C29H25NO2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[(1R,2S)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m0/s1 |
Clé InChI |
ZPORBGGQIAIHNC-XCZPVHLTSA-N |
SMILES isomérique |
C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
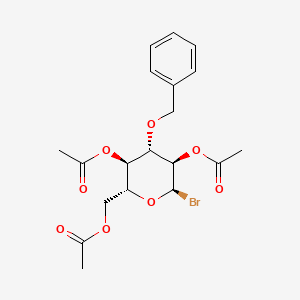
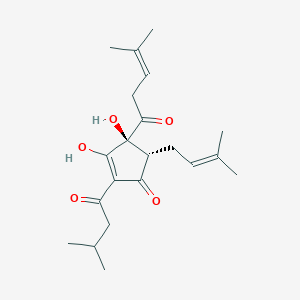
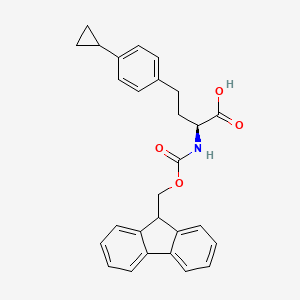
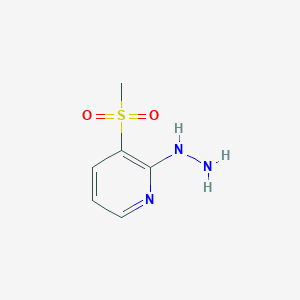

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)

